

Sgx-523 inactive conformation stabilization

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Compound of Interest

Compound Name: Sgx-523

Cat. No.: B1681655

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Technical Support Center: SGX-523

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SGX-523**, a potent and highly selective MET tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **SGX-523**?

A1: **SGX-523** is an ATP-competitive inhibitor of the MET receptor tyrosine kinase.^[1] It selectively binds to the ATP-binding pocket of MET, stabilizing it in a unique inactive conformation.^{[1][2]} This prevents autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration.^{[3][4]} **SGX-523** exhibits a higher affinity for the less active, unphosphorylated form of MET.^{[2][5]}

Q2: How selective is **SGX-523**?

A2: **SGX-523** is renowned for its exquisite selectivity for MET. It has been shown to be over 1,000-fold more selective for MET than for a large panel of other protein kinases, including the closely related RON kinase.^{[1][6]} This high selectivity makes it a valuable tool for specifically interrogating the role of MET signaling in various biological systems without the confounding effects of off-target kinase inhibition.^[1]

Q3: What are the recommended storage and handling conditions for **SGX-523**?

A3: For long-term storage, **SGX-523** powder should be kept at -20°C and protected from light.
[7][8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.
[2][7]

Q4: What happened to the clinical development of **SGX-523**?

A4: Phase I clinical trials of **SGX-523** were terminated due to unexpected renal toxicity observed in patients at daily doses of ≥ 80 mg.[9][10] This toxicity was not predicted by preclinical studies in rats and dogs.[9] Further investigation revealed that the renal failure was likely caused by the formation of insoluble metabolites of **SGX-523**, leading to crystal nephropathy.[9][10] Consequently, the clinical development of **SGX-523** was discontinued.[9]

Troubleshooting Guides

Problem 1: Poor solubility of **SGX-523** in aqueous solutions.

- Cause: **SGX-523** is poorly soluble in water and ethanol.[7]
- Solution:
 - For in vitro experiments, prepare a concentrated stock solution in 100% DMSO.[8] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
 - For in vivo studies, a common formulation is a suspension in 0.5% methylcellulose with 0.2% Tween 80.[2][11] It is crucial to ensure the suspension is uniform before administration.[11]

Problem 2: Inconsistent results in cell-based assays.

- Cause 1: Compound precipitation. Diluting a concentrated DMSO stock of **SGX-523** directly into aqueous media can cause it to precipitate, leading to a lower effective concentration.
 - Solution: Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. Visually inspect for any signs of precipitation after dilution.

- Cause 2: Cell line dependency on MET signaling. The inhibitory effect of **SGX-523** will only be significant in cell lines where proliferation and survival are driven by MET signaling (MET-addicted).
 - Solution: Before conducting large-scale experiments, confirm the MET dependency of your cell line. This can be done by assessing the level of MET phosphorylation (p-MET) at baseline and its inhibition by **SGX-523** via Western blotting. Cell lines with MET gene amplification or activating mutations are more likely to be sensitive.[\[5\]](#)
- Cause 3: Batch-to-batch variability.
 - Solution: Ensure that each new batch of **SGX-523** is quality controlled to confirm its purity (typically $\geq 98\%$) and identity.[\[8\]](#)

Problem 3: Development of resistance to **SGX-523** in long-term cell culture experiments.

- Cause: Similar to other tyrosine kinase inhibitors, prolonged exposure to **SGX-523** can lead to the emergence of resistant clones. This can occur through secondary mutations in the MET kinase domain (e.g., Tyr1248 mutations) or activation of bypass signaling pathways.[\[8\]](#) [\[12\]](#)
- Solution:
 - To investigate on-target resistance, sequence the MET kinase domain of resistant clones to identify potential mutations.
 - To explore bypass mechanisms, perform phosphoproteomic or transcriptomic analyses to identify upregulated signaling pathways (e.g., EGFR, PI3K/AKT).[\[13\]](#) Combination therapies targeting these bypass pathways may be necessary to overcome resistance.[\[14\]](#) [\[15\]](#)

Quantitative Data Summary

Parameter	Value	Notes
MET IC50	4 nM	Cell-free biochemical assay.[1][2]
Ki (unphosphorylated MET)	2.7 nM	ATP-competitive inhibition.[2][8]
Ki (phosphorylated MET)	23 nM	ATP-competitive inhibition.[2][8]
IC50 (MET autophosphorylation in GTL16 cells)	40 nM	Gastric cancer cell line with MET amplification.[6][8]
IC50 (HGF-stimulated MET autophosphorylation in A549 cells)	12 nM	Lung carcinoma cell line.[6][8]
Solubility in DMSO	~2.5 - 3 mg/mL	May require warming.[7][8]
Molecular Weight	359.41 g/mol	[8]

Experimental Protocols

1. MET Kinase Activity Assay (Biochemical)

This protocol is adapted from descriptions of similar assays.[2]

- Objective: To determine the IC50 of **SGX-523** against purified MET kinase domain.
- Materials:
 - Purified recombinant MET kinase domain (phosphorylated or unphosphorylated).
 - Poly(Glu-Tyr) peptide substrate.
 - Kinase buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mg/mL BSA.
 - **SGX-523** serially diluted in DMSO.

- ATP.
- Kinase-Glo® Luminescent Kinase Assay kit.
- White 96-well plates.
- Procedure:
 - Prepare a reaction mixture containing kinase buffer, 20 nM MET kinase domain, and 0.3 mg/mL poly(Glu-Tyr) substrate.
 - Add varying concentrations of **SGX-523** (with a final DMSO concentration of ~5%) to the wells of a 96-well plate.
 - Add the reaction mixture to the wells.
 - Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its K_m for MET.
 - Incubate at room temperature (e.g., 21°C) for a predetermined time, ensuring the reaction is in the linear range.
 - Stop the reaction and measure the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions.
 - Measure luminescence using a plate-reading luminometer.
 - Calculate the percent inhibition for each **SGX-523** concentration and determine the IC50 value using non-linear regression analysis.

2. Inhibition of MET Autophosphorylation in Cells (Western Blot)

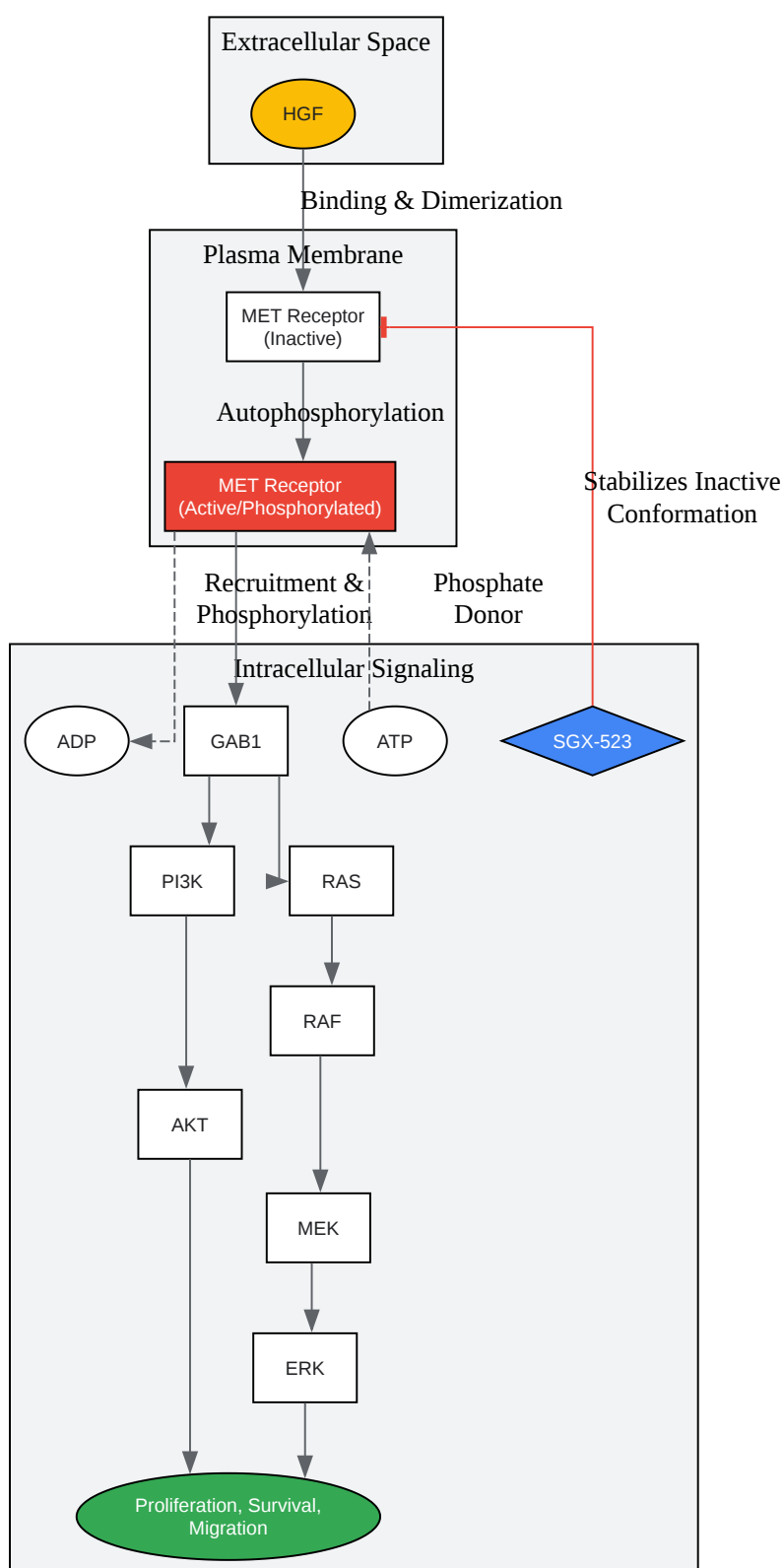
This protocol is based on methodologies described in the literature.^[6]

- Objective: To assess the ability of **SGX-523** to inhibit constitutive or HGF-induced MET phosphorylation in a cellular context.
- Materials:

- MET-dependent cancer cell line (e.g., GTL16 for constitutive activation, A549 for HGF-inducible activation).
- Cell culture medium and serum.
- Hepatocyte Growth Factor (HGF), if needed.
- **SGX-523** stock solution in DMSO.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.
- HRP-conjugated secondary antibody.
- Chemiluminescence substrate.
- Procedure:
 - Seed cells in 6-well plates and allow them to adhere.
 - If studying HGF-induced phosphorylation, serum-starve the cells overnight.
 - Pre-treat the cells with various concentrations of **SGX-523** (e.g., 0-1000 nM) for 1-2 hours.
 - If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
 - Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
 - Clarify the lysates by centrifugation and determine the protein concentration.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with the anti-phospho-MET primary antibody overnight at 4°C.
 - Wash and incubate with the secondary antibody.
 - Detect the signal using a chemiluminescence imaging system.

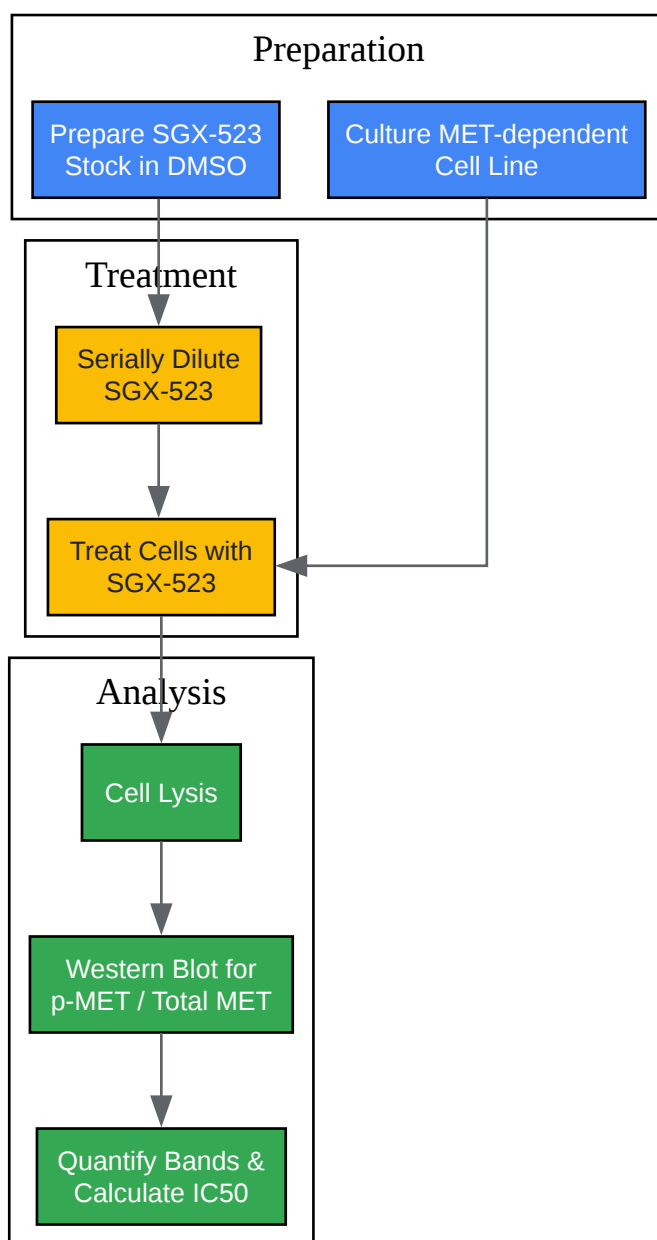
- Strip the membrane and re-probe with the anti-total-MET antibody to confirm equal protein loading.
- Quantify the band intensities to determine the IC₅₀ for inhibition of MET autophosphorylation.

Visualizations



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Caption: MET signaling pathway and the inhibitory action of **SGX-523**.



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Caption: Workflow for assessing **SGX-523** activity in cells.

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